(S)-2-Amino-2-cyclobutylacetic acid
Overview
Description
(S)-2-Amino-2-cyclobutylacetic acid is a chiral amino acid derivative characterized by a cyclobutyl ring attached to the alpha carbon of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-cyclobutylacetic acid typically involves the following steps:
Cyclobutylation of Glycine: The initial step involves the cyclobutylation of glycine using cyclobutyl bromide in the presence of a base such as sodium hydroxide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic asymmetric synthesis methods may also be employed to enhance enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-cyclobutylacetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation of the amino group to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the amino group or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or esters.
Scientific Research Applications
(S)-2-Amino-2-cyclobutylacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: It is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-cyclobutylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl ring imparts unique steric and electronic properties, influencing the binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
®-2-Amino-2-cyclobutylacetic acid: The enantiomer of (S)-2-Amino-2-cyclobutylacetic acid, differing in its chiral configuration.
Cyclobutylglycine: A structurally similar compound lacking the chiral center.
Cyclobutylalanine: Another cyclobutyl-substituted amino acid with a different side chain.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. These features contribute to its selective interactions with biological targets and its utility in asymmetric synthesis.
Properties
IUPAC Name |
(2S)-2-amino-2-cyclobutylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZENWFNLDOYYFB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652371 | |
Record name | (2S)-Amino(cyclobutyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-08-1 | |
Record name | (2S)-Amino(cyclobutyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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